

# A Technical Guide to the Physical Properties of Tetrahydrofuran-3-amine Hydrochloride

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## Compound of Interest

Compound Name: *Tetrahydrofuran-3-amine hydrochloride*

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This document provides a comprehensive technical overview of the core physical and chemical properties of **Tetrahydrofuran-3-amine hydrochloride**. As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, a thorough understanding of its characteristics is paramount for its effective application in research and development.<sup>[1][2]</sup>

This guide moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for laboratory use.

## Section 1: Chemical Identity and Structure

**Tetrahydrofuran-3-amine hydrochloride** is the salt form of a saturated heterocyclic amine. Its structure, combining a polar tetrahydrofuran ring with a primary amine group, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

- Molecular Formula:  $C_4H_{10}ClNO$ <sup>[1][3][4]</sup>
- Molecular Weight: 123.58 g/mol <sup>[1][4][5]</sup>
- CAS Numbers:
  - Racemic: 204512-94-7<sup>[4]</sup>

- (S)-enantiomer: 204512-95-8[1]
- (R)-enantiomer: 1072015-52-1[2]
- Common Synonyms: 3-Aminotetrahydrofuran hydrochloride, Tetrahydrofuran-3-ylamine hydrochloride[4]

The presence of a chiral center at the C3 position means the compound exists as two enantiomers, (S) and (R). The physical properties of the enantiomerically pure forms can differ slightly from the racemic mixture, particularly in optical rotation.

## Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setup to purification and formulation. The data presented here are essential for predicting solubility, stability, and reactivity.

## Summary of Physical Data

Property	Value / Description	Significance for Researchers
Appearance	White solid[2][3]	Indicates the compound is in a stable, crystalline form suitable for weighing and handling.
Melting Point	165-170 °C ((S)-enantiomer)[1]	A sharp melting range is a primary indicator of purity. A depressed and broad range suggests impurities.
Solubility	Soluble in water[3]	The ionic nature of the hydrochloride salt confers high polarity, making it suitable for aqueous reactions.
pKa (Predicted)	8.90 ± 0.20 (for the conjugate acid)[6]	Determines the protonation state at a given pH. The compound will be predominantly in its charged, ammonium form in neutral and acidic solutions.

## Melting Point: A Criterion for Purity

The melting point is one of the most critical and accessible measures of a compound's purity.[7] For (S)-**Tetrahydrofuran-3-amine hydrochloride**, the literature reports a melting range of 165-170 °C.[1] A pure crystalline solid typically melts over a narrow range of 0.5-1.5 °C. The relatively sharp range reported suggests a high degree of purity for the analyzed sample. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[7][8] Therefore, meticulous melting point determination is a fundamental quality control step.

## Solubility Profile: Guiding Solvent Selection

As a hydrochloride salt, the compound is an ionic species. This dictates its solubility behavior. It is readily soluble in polar protic solvents like water and, to a lesser extent, alcohols such as

methanol and ethanol.[3] This high polarity is a direct result of the charged ammonium group and the hydrogen-bonding capability of the ether oxygen. Conversely, it is expected to have low solubility in nonpolar organic solvents like diethyl ether, hexane, or dichloromethane.

This solubility profile is a key consideration for its use in synthesis. For reactions requiring the free amine, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a base to generate the more organic-soluble free base in situ.

## Section 3: Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data is characteristic of **Tetrahydrofuran-3-amine hydrochloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ) of (S)-enantiomer:[1]
  - $\delta$  3.80-4.11 (m, 5H): This complex multiplet corresponds to the five protons on the carbons adjacent to the oxygen atom (C2, C5, and C3). The proton at C3 is coupled to the neighboring protons, contributing to the complexity.
  - $\delta$  2.37-2.50 (m, 1H): This signal arises from one of the diastereotopic protons on the C4 carbon.
  - $\delta$  2.01-2.09 (m, 1H): This corresponds to the other proton on the C4 carbon.
  - The amine protons ( $\text{NH}_3^+$ ) are often broad and may exchange with trace water, making their chemical shift variable.
- $^{13}\text{C}$  NMR (300 MHz,  $\text{CDCl}_3$ ) of (S)-enantiomer:[1]
  - $\delta$  70.49, 66.82: These two signals correspond to the two carbons bonded to the ether oxygen (C2 and C5).
  - $\delta$  51.21: This peak represents the carbon atom bonded to the nitrogen (C3).

- $\delta$  30.01: This signal is attributed to the C4 carbon atom.

## Infrared (IR) Spectroscopy

While specific spectra for the hydrochloride are not readily available in cited sources, the expected characteristic absorption bands based on its functional groups include:

- $\sim 2400\text{-}3000\text{ cm}^{-1}$  (broad): A strong, broad absorption characteristic of the N-H stretching vibrations of a primary ammonium salt ( $\text{R-NH}_3^+$ ).
- $\sim 1600\text{-}1500\text{ cm}^{-1}$ : N-H bending vibrations.
- $\sim 1100\text{ cm}^{-1}$  (strong): A prominent C-O-C asymmetric stretching vibration from the tetrahydrofuran ring.

## Mass Spectrometry (MS)

In a typical mass spectrometry experiment (e.g., Electrospray Ionization), the instrument would detect the cationic form of the molecule, which is the free amine protonated. The expected mass-to-charge ratio ( $m/z$ ) would correspond to the molecular weight of the free base,  $\text{C}_4\text{H}_9\text{NO}$  (MW = 87.12 g/mol) [9], plus a proton, giving a parent ion  $[\text{M}+\text{H}]^+$  at approximately  $m/z = 88.1$ .

## Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and validated experimental protocols. The following sections describe standard procedures for determining key physical properties.

### Protocol 4.1: Melting Point Determination

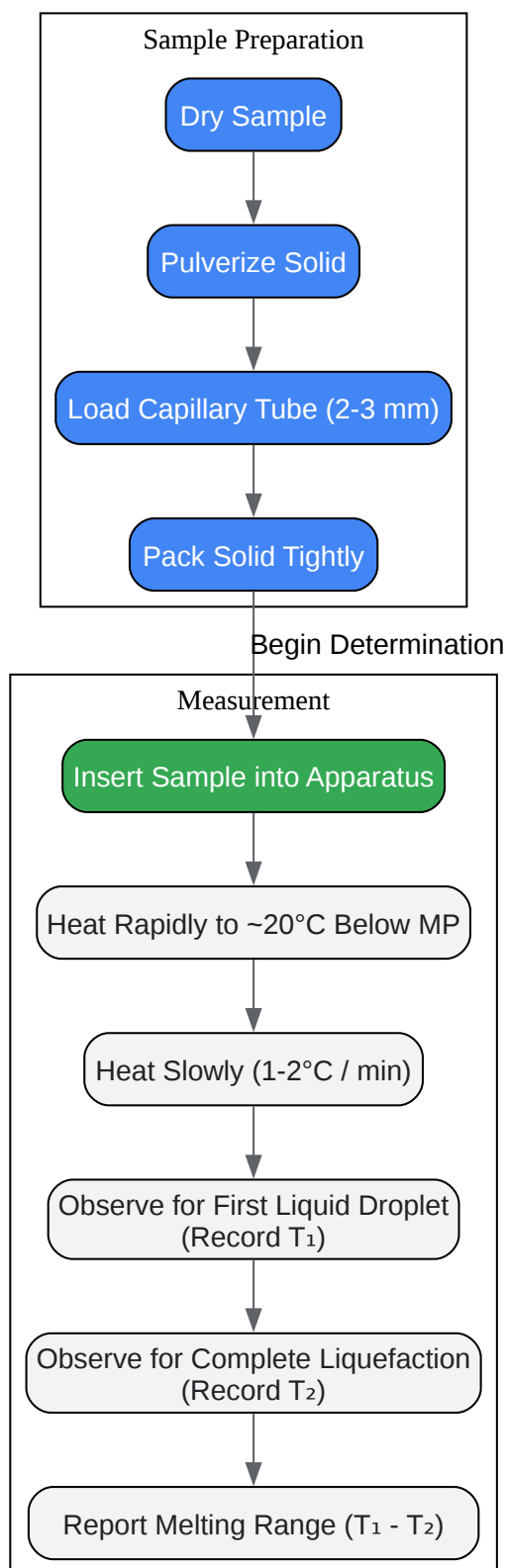
This protocol describes the determination of a melting point range using a modern digital apparatus, a self-validating system that relies on careful observation and controlled heating.

Methodology:

- Sample Preparation:
  - Ensure the sample of **Tetrahydrofuran-3-amine hydrochloride** is completely dry, as residual solvent can act as an impurity.[10]

- If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[8]
- Jab the open end of a capillary melting point tube into the powder to collect a small sample.[10]
- Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the tube through a long, narrow glass tube onto the benchtop several times.[10] The final packed sample height should be 2-3 mm.[10]
- Initial Rapid Determination (Optional but Recommended):
  - If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C/minute).[8] This provides a rough estimate and saves time.
- Accurate Determination:
  - Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid run.[10]
  - Place a new, freshly prepared capillary tube into the heating block.
  - Set the heating rate to be slow, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[10] Causality Insight: A slow heating rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.
  - Record  $T_1$ : The temperature at which the first droplet of liquid appears.[10]
  - Record  $T_2$ : The temperature at which the entire sample becomes a clear liquid.
  - The melting range is reported as  $T_1 - T_2$ .
- Validation:
  - Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible.

## Workflow for Melting Point Determination

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Caption: Workflow for accurate melting point determination.

## Protocol 4.2: Qualitative Solubility Assessment

This protocol provides a systematic way to classify the solubility of **Tetrahydrofuran-3-amine hydrochloride** and confirm its basic nature.

Materials:

- Test tubes
- Sample
- Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Diethyl Ether

Methodology:

- Water Solubility:
  - Add approximately 25 mg of the compound to a test tube.
  - Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[\[11\]](#)[\[12\]](#)
  - Observe if the solid dissolves completely. Expected Result: The compound should be water-soluble.[\[3\]](#)
- 5% HCl Solubility:
  - Repeat the process using 0.75 mL of 5% aqueous HCl.[\[11\]](#)
  - Expected Result: The compound will be soluble. As it is already a hydrochloride salt, it will not react but will readily dissolve in the acidic aqueous medium.
- 5% NaOH Solubility:
  - Repeat the process using 0.75 mL of 5% aqueous NaOH.
  - Expected Result: The solid will dissolve. The NaOH will neutralize the hydrochloride, forming the free amine (Tetrahydrofuran-3-amine), NaCl, and water. The free amine itself

has some water solubility. This test confirms the acidic nature of the ammonium ion.

- Ether Solubility:
  - Repeat the process using 0.75 mL of diethyl ether.[\[12\]](#)
  - Expected Result: The compound is expected to be insoluble or sparingly soluble due to its ionic character and the nonpolar nature of the solvent.

## Section 5: Safety and Handling

- Safety: **Tetrahydrofuran-3-amine hydrochloride** is classified as an irritant to the respiratory system and skin.[\[3\]](#) Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[\[3\]](#)
- Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Conclusion

**Tetrahydrofuran-3-amine hydrochloride** is a stable, crystalline solid with well-defined physical properties. Its high melting point is indicative of a pure substance, and its solubility profile is dominated by its ionic salt character. The spectroscopic data provides a clear structural fingerprint for identity confirmation. A comprehensive understanding of these properties, grounded in robust experimental methodology, is essential for the successful application of this versatile chemical intermediate in the fields of pharmaceutical synthesis and materials science.

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